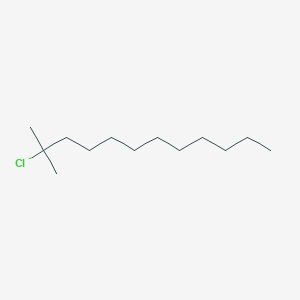
2-Chloro-2-methyldodecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-2-methyldodecane is an organic compound with the molecular formula C13H27Cl. It is a chlorinated hydrocarbon, specifically an alkyl halide, where a chlorine atom is attached to the second carbon of a dodecane chain, which also has a methyl group attached to the same carbon. This compound is of interest in various chemical processes and industrial applications due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
2-Chloro-2-methyldodecane can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of 2-methyl-2-dodecanol with hydrochloric acid (HCl). The reaction proceeds as follows:
Starting Material: 2-methyl-2-dodecanol.
Reagent: Hydrochloric acid (HCl).
Reaction Conditions: The reaction is typically carried out at room temperature, and the product is purified through techniques such as liquid-liquid separation, washing, drying, and distillation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include the following steps:
Feedstock Preparation: Ensuring the purity of 2-methyl-2-dodecanol.
Reaction: Continuous addition of HCl to the feedstock in a controlled environment.
Separation and Purification: Using distillation and other separation techniques to isolate the desired product.
化学反応の分析
Types of Reactions
2-Chloro-2-methyldodecane primarily undergoes nucleophilic substitution reactions due to the presence of the chlorine atom, which is a good leaving group. The types of reactions include:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2-).
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, alkoxide ions, amines.
Conditions: Reactions are typically carried out in polar solvents such as water or alcohols, at room temperature or slightly elevated temperatures.
Major Products
Substitution Products: Depending on the nucleophile, products can include 2-methyl-2-dodecanol, ethers, or amines.
Elimination Products: Alkenes such as 2-methyl-1-dodecene.
科学的研究の応用
2-Chloro-2-methyldodecane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of other alkyl halides and alkenes.
Biology: Studied for its potential effects on biological systems, including its interaction with cellular membranes.
Medicine: Investigated for its potential use in drug development, particularly as a building block for more complex molecules.
Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals
作用機序
The mechanism of action of 2-Chloro-2-methyldodecane in chemical reactions involves the nucleophilic attack on the carbon atom bonded to the chlorine. The chlorine atom, being electronegative, withdraws electron density from the carbon, making it susceptible to nucleophilic attack. This results in the substitution of the chlorine atom with the nucleophile, forming a new chemical bond.
類似化合物との比較
Similar Compounds
2-Chloro-2-methylpropane: Another alkyl halide with similar reactivity but a shorter carbon chain.
2-Chloro-1,1,1-trimethoxyethane: A chloromethyl compound with different functional groups attached to the carbon chain.
2-Chloro-2-methylbutane: Similar structure but with a shorter carbon chain.
Uniqueness
2-Chloro-2-methyldodecane is unique due to its longer carbon chain, which imparts different physical properties such as higher boiling point and different solubility characteristics compared to shorter-chain alkyl halides. This makes it suitable for specific industrial applications where longer carbon chains are advantageous.
特性
CAS番号 |
4325-53-5 |
|---|---|
分子式 |
C13H27Cl |
分子量 |
218.80 g/mol |
IUPAC名 |
2-chloro-2-methyldodecane |
InChI |
InChI=1S/C13H27Cl/c1-4-5-6-7-8-9-10-11-12-13(2,3)14/h4-12H2,1-3H3 |
InChIキー |
FNZFZHNOXZFDEI-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC(C)(C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{3-[2-(3,5-Dichlorophenyl)aziridin-1-yl]propyl}benzamide](/img/structure/B14129563.png)
![(7-Nitro-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride](/img/structure/B14129569.png)

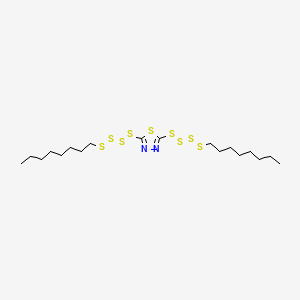
![(4-Chloro-3-nitrophenyl)[4-(trifluoromethyl)phenyl]methanone](/img/structure/B14129577.png)

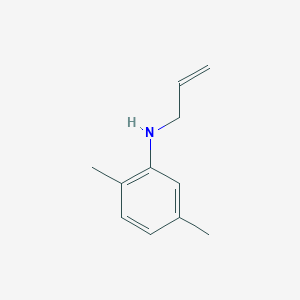
![8-(tert-Butyl)benzo[4,5]imidazo[1,2-a]pyridine](/img/structure/B14129598.png)
![1-(6-Fluoro-2-vinyl-[1-1-biphenyl]-3-yl)ethan-1-one](/img/structure/B14129604.png)
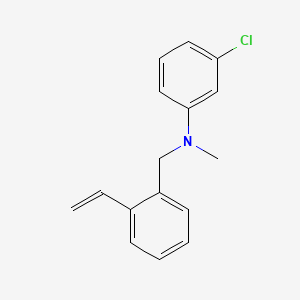
![N-(3-amino-3-oxoprop-1-en-2-yl)-2-[(1R,18S,21E,28S,29R,30R)-30-[(2S,4S,5R,6R)-5-(dimethylamino)-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-9,52-dihydroxy-18-[(1R)-1-hydroxyethyl]-21-(1-methoxyethylidene)-16,19,26,31,42,46-hexaoxo-32,43,54-trioxa-3,13,23,49-tetrathia-7,17,20,27,45,51,52,55,56,57-decazadecacyclo[26.16.6.229,40.12,5.112,15.122,25.138,41.147,50.06,11.034,39]heptapentaconta-2(57),4,6,8,10,12(56),14,22(55),24,34(39),35,37,40,47,50-pentadecaen-8-yl]-1,3-thiazole-4-carboxamide](/img/structure/B14129626.png)
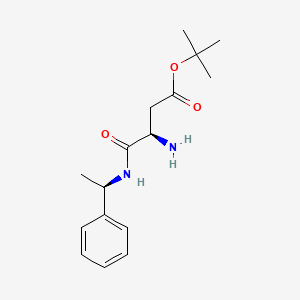

![N-[5-[[4-[4-[acetyl(hydroxy)amino]butylamino]-4-oxobutanoyl]-hydroxyamino]pentyl]-N'-(5-aminopentyl)-N'-hydroxybutanediamide](/img/structure/B14129643.png)
